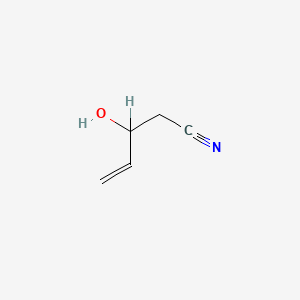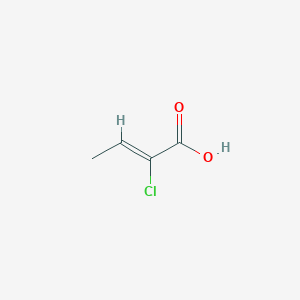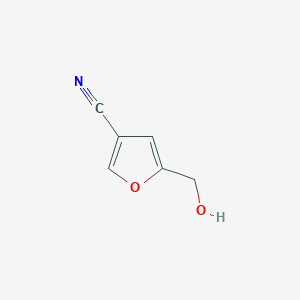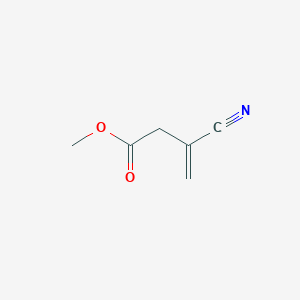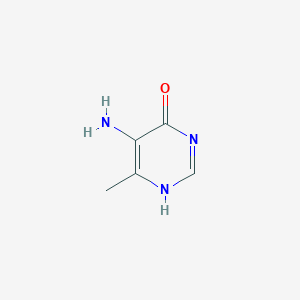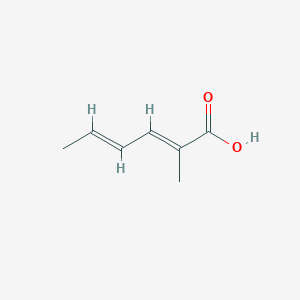
3-Hydroxy-2-(hydroxymethyl)pyrrolidine
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-(hydroxymethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(hydroxymethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glycosidase Inhibition : 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, synthesized from trans-4-hydroxy-L-proline, has shown potential as a moderate inhibitor of beta-galactosidase, indicating applications in glycosidase inhibition (Curtis et al., 2007).
Electronic Structure Analysis : Studies on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provide insights into the vibrational, conformational, and electronic structures of related compounds, which can be valuable for understanding the properties of 3-Hydroxy-2-(hydroxymethyl)pyrrolidine (Arjunan et al., 2012).
Bioactive Compound Synthesis : It serves as a useful intermediate in the synthesis of bioactive compounds. Vibrational and molecular mechanics conformational analysis have been used to understand the mechanisms involved in these reactions (Conti et al., 2006).
Antiinflammatory and Analgesic Properties : Derivatives of 3-Hydroxy-2-(hydroxymethyl)pyrrolidine have shown promise as antiinflammatory and analgesic agents. Some compounds have demonstrated dual inhibitory activity and potential as safer alternatives to traditional drugs (Ikuta et al., 1987).
Magnetic and Optical Properties : The compound has been used in the synthesis of lanthanide clusters showing single-molecule magnetism and photoluminescence, indicating its role in materials science (Alexandropoulos et al., 2011).
Stereoselective Synthesis : 3-Hydroxy-2-(hydroxymethyl)pyrrolidine derivatives have been synthesized stereoselectively, demonstrating its importance in the creation of specific molecular configurations, which is crucial in drug development (Medjahdi et al., 2009).
Iron Chelation : Research on hydroxypyridinones with enhanced iron chelating properties, including 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, suggests potential applications in treating iron overload diseases (Lachowicz et al., 2016).
Propriétés
IUPAC Name |
2-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFLHPQWQQWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(hydroxymethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B7902090.png)
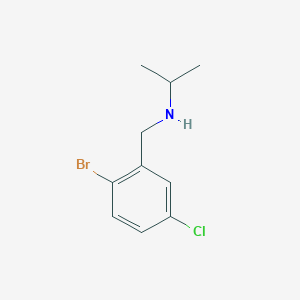
amine](/img/structure/B7902104.png)
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine](/img/structure/B7902112.png)




